molecular formula C6H4Cl2N2O B1632291 2,6-Dichloronicotinamide CAS No. 62068-78-4

2,6-Dichloronicotinamide

Numéro de catalogue: B1632291
Numéro CAS: 62068-78-4
Poids moléculaire: 191.01 g/mol
Clé InChI: TZQZNPXAAMVOKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloronicotinamide is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application potentielle dans la réduction de la production de sébum

Certaines études cliniques suggèrent que la niacinamide, un composé apparenté au 2,6-Dichloronicotinamide, peut efficacement réduire la production de sébum après application topique. Cela pourrait indiquer des applications de recherche potentielles du this compound dans des études dermatologiques ou des formulations cosmétiques .

Rôle dans la synthèse chimique

Compte tenu de sa structure chimique, le this compound peut être utilisé comme bloc de construction ou intermédiaire dans la synthèse de composés chimiques plus complexes. Cela pourrait être pertinent dans la recherche pharmaceutique ou la science des matériaux .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,6-Dichloronicotinamide are not well-documented in the literature. As a derivative of nicotinic acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzymatic reactions, or other types of molecular interactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited research. It may influence cell function by interacting with various cellular components and pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Activité Biologique

2,6-Dichloronicotinamide (DCNA) is a derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of DCNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

DCNA is characterized by its molecular formula C6H4Cl2N2OC_6H_4Cl_2N_2O and a molecular weight of approximately 189.01 g/mol. The compound features a pyridine ring with chlorine substitutions at the 2 and 6 positions, contributing to its unique reactivity and biological properties.

The biological activity of DCNA can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Production : DCNA has been studied for its ability to inhibit immune-activated nitric oxide production, which is crucial in inflammatory responses.
  • Antiviral Properties : Research indicates that DCNA may inhibit the replication of various viruses by interfering with the maturation of viral particles. This suggests potential applications in antiviral drug development.
  • Enzyme Inhibition : DCNA and its derivatives have shown promise as inhibitors of specific enzymes, which could lead to therapeutic applications in various diseases.

Antiviral Activity

Several studies have highlighted the antiviral potential of DCNA. For instance, it has been shown to exhibit inhibitory effects against viruses such as HIV and influenza. The compound's mechanism involves blocking viral entry or replication processes.

Antimicrobial Activity

DCNA demonstrates antimicrobial properties against a range of bacteria and fungi. A study reported that derivatives of DCNA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research has indicated that DCNA exhibits cytotoxic effects on cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of DCNA against HIV-1. The results showed that DCNA significantly reduced viral load in infected cell cultures, indicating its potential as an antiviral agent.
  • Antimicrobial Testing : In a comparative study, DCNA was tested alongside standard antibiotics against various bacterial strains. The results indicated that DCNA had comparable or superior activity against resistant strains, suggesting its utility in treating antibiotic-resistant infections .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of DCNA on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Study FocusFindingsReference
Antiviral ActivitySignificant reduction in HIV-1 viral load in cell cultures
Antimicrobial ActivityEffective against E. coli and S. aureus, outperforming some antibiotics
CytotoxicityInduced apoptosis in breast cancer cell lines

Propriétés

IUPAC Name

2,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZNPXAAMVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622862
Record name 2,6-Dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62068-78-4
Record name 2,6-Dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloro-3-carboxypyridine (5.73 g, 30 mmole) and N-methylmorpholine (3.6 ml, 33 mmole) in dichloromethane (100 ml) was stirred in an ice-bath for 5 min. Isopropyl chloroformate (4.28 ml, 33 mmole) was added the reaction mixture at 0° C. The reaction mixture was stirred for 30 min and then bubbled with pure ammonia gas for 2 min. and stirred overnight at room temperature. The crude was concentrated under reduced pressure and sodium bisulfate (0.5M, 35 ml) was added with stirring. The aqueous solution was extracted with ethyl acetate (3×40 ml). The organics was washed with water and brine and dried with sodium sulfate to give yellow crude product (6.3 g, 50% pure).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

Experimental procedure for synthesis of 6-chloro-2-morpholin-4-yl-nicotinonitrile (3) is the same as that described in synthesis of (D46). The reaction of 6-chloro-2-morpholin-4-yl-nicotinamide (2) (2.49 g) with phosphorus oxychloride (2.7 mL, 29 mmol) and pyridine (4.7 mL, 58 mmol) in acetonitrile (60 mL) gave a crude black oil upon workup. The black oil was fractionated by dry-pack column chromatography as follows: the oil was diluted with CH2Cl2 (300 mL) followed by the addition of silica gel (20 g, 230-400 mesh) and concentrated to dryness. This was loaded onto a silica column (60 g, 230-400 mesh) and eluted with 10% EtOAc/hexanes. Pure fractions were combined and concentrated to give the title compound as a white solid (1.97 g, 91% isolated yield over 2 steps with respect to 1.85 g of compound 1). TLC eluted with 50% EtOAc/hexanes and rendered with UV lamp gave Rf=0.8; 1H NMR 400 MHz (CDCl3) δ 7.69 (d, J=8.2 Hz, 1H), 6.75 (d, J=7.8 Hz, 1H), 3.85-3.77 (8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-2-morpholin-4-yl-nicotinamide
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

A suspension of 2,6-dichloronicotinic acid (5 g, 26.0 mmol) in CH2Cl2 (20 mL) was treated with oxalyl dichloride (3.97 g, 31.3 mmol) and few drops of DMF, and stirred at rt. The generation of bubbles was observed and the reaction mixture gradually became clear. The resulting clear solution was concentrated on a rotary evaporator to remove traces of oxalyl chloride, dissolved in CH2Cl2 (20 mL), treated with aqueous NH4OH (3.47 mL, 52.1 mmol) added drop-wise, and stirred at rt for 1 h. The resulting mixture was diluted with CH2Cl2 (white precipitate doesn't all dissolve), washed with satd. NaHCO3, and concentrated to obtain 2.97 g of 2,6-dichloronicotinamide as a white solid. LCMS: (M+H)+=190.96 (100%) 192.93 (70%) 194.93 (20%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloronicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloronicotinamide
Reactant of Route 3
2,6-Dichloronicotinamide
Reactant of Route 4
Reactant of Route 4
2,6-Dichloronicotinamide
Reactant of Route 5
Reactant of Route 5
2,6-Dichloronicotinamide
Reactant of Route 6
2,6-Dichloronicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.